Cas no 1806552-02-2 (Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate)

Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate
-
- Inchi: 1S/C14H14ClNO3/c1-2-19-14(18)6-10-4-3-5-11(9-16)13(10)7-12(17)8-15/h3-5H,2,6-8H2,1H3
- InChI Key: XAEPUVZLVYHLEA-UHFFFAOYSA-N
- SMILES: ClCC(CC1C(C#N)=CC=CC=1CC(=O)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 374
- XLogP3: 2
- Topological Polar Surface Area: 67.2
Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015021737-500mg |
Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate |
1806552-02-2 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015021737-250mg |
Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate |
1806552-02-2 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015021737-1g |
Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate |
1806552-02-2 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate Related Literature
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate
Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate (CAS No. 1806552-02-2): A Comprehensive Overview
Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate, identified by its CAS number 1806552-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry. The unique structural features of Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate contribute to its intriguing chemical properties and biological interactions, which are explored in detail in this article.
The molecular structure of Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate consists of a phenyl ring substituted with a cyano group at the third position and an acetoate ester linked to a propyl chain that is further modified with a chloro group at the second position. This arrangement creates a molecule with multiple reactive sites, which can be exploited for various chemical transformations and biological applications. The presence of both electron-withdrawing (cyano) and electron-donating (chloro) groups on the propyl chain enhances the compound's versatility, allowing it to interact with different biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate has been investigated for its potential role in these areas due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease progression. For instance, its ability to interact with specific protein targets could lead to the development of new therapeutic agents.
The synthesis of Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of key intermediates such as 3-chloro-2-butenone and 3-cyanophenylacetic acid, which are then coupled through esterification reactions. The subsequent functionalization steps, including the introduction of the propyl chain and its chlorination, require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as chromatography and spectroscopic methods are employed to characterize the final product, ensuring its identity and quality meet the stringent standards required for pharmaceutical applications.
The pharmacological properties of Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate have been the focus of numerous experimental studies. Researchers have explored its interactions with various biological systems, including cell cultures and animal models, to evaluate its potential therapeutic effects. One area of particular interest is its interaction with enzymes such as cytochrome P450 family members, which play a crucial role in drug metabolism. The compound's ability to modulate these enzymes could have implications for drug-drug interactions and personalized medicine approaches.
Additionally, the structural features of Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate make it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing new ones, chemists can generate libraries of related compounds with enhanced potency and selectivity. This approach is often employed in high-throughput screening campaigns to identify lead candidates for drug development. The flexibility provided by the compound's core structure allows for diverse modifications, making it a valuable asset in medicinal chemistry research.
The computational studies on Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate have also contributed significantly to understanding its behavior at both molecular and cellular levels. Molecular modeling techniques have been used to predict how the compound interacts with biological targets, providing insights into its mechanism of action. These computational methods complement experimental approaches by offering rapid and cost-effective ways to screen large numbers of compounds for potential activity. The integration of computational chemistry with traditional experimental methods has become increasingly important in modern drug discovery pipelines.
In conclusion, Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate (CAS No. 1806552-02-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activity. Its synthesis involves sophisticated organic chemistry techniques, while its pharmacological properties continue to be explored through both experimental and computational studies. As research progresses, this compound may contribute valuable insights into disease mechanisms and serve as a foundation for developing new therapeutic strategies.
1806552-02-2 (Ethyl 2-(3-chloro-2-oxopropyl)-3-cyanophenylacetate) Related Products
- 2148661-04-3(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-5-(trifluoromethyl)thiophen-3-ylpropanoic acid)
- 2624122-95-6(5-(trifluoromethyl)-2H,3H-furo2,3-bpyridin-3-amine dihydrochloride)
- 2166779-22-0(4-(chloromethyl)-5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole)
- 201290-43-9(1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide)
- 1782656-65-8(7-tert-butoxycarbonyl-3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid)
- 1249454-39-4(2-cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one)
- 939791-38-5(PF-562271 besylate)
- 1049431-63-1(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}naphthalene-1-carboxamide)
- 1805500-51-9(3-Bromo-4-fluoro-5-hydroxythioanisole)
- 1513663-21-2(methyl 2-amino-2-{5-oxaspiro3.5nonan-8-yl}acetate)




